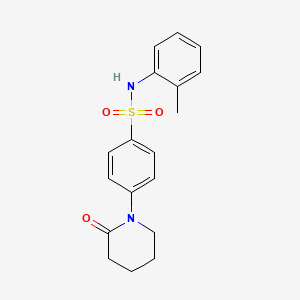![molecular formula C18H22Cl2NO4P B5179844 diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, commonly known as DADMe-ImmH, is a potent inhibitor of adenosine kinase (ADK), an enzyme that plays a crucial role in regulating the levels of the purine nucleoside adenosine in the brain. ADK is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), which is subsequently metabolized to inosine. DADMe-ImmH has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
作用机制
DADMe-ImmH exerts its pharmacological effects by inhibiting diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which leads to an increase in the levels of adenosine in the brain. Adenosine is an endogenous neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, pain, and inflammation. Adenosine also has neuroprotective properties and has been shown to be effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
Biochemical and Physiological Effects:
DADMe-ImmH has been shown to have various biochemical and physiological effects, including an increase in the levels of adenosine in the brain, a reduction in seizure activity, and an improvement in cognitive function. DADMe-ImmH has also been shown to have neuroprotective properties and has been effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
实验室实验的优点和局限性
One of the main advantages of using DADMe-ImmH in lab experiments is its potent and selective inhibition of diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which allows for the specific modulation of adenosine levels in the brain. However, one of the limitations of DADMe-ImmH is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on DADMe-ImmH, including:
1. Further studies on the efficacy of DADMe-ImmH in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
2. Development of new formulations of DADMe-ImmH with improved solubility and bioavailability.
3. Investigation of the potential use of DADMe-ImmH in combination with other drugs for the treatment of neurological disorders.
4. Studies on the long-term effects of DADMe-ImmH on brain function and neurodegenerative diseases.
5. Investigation of the potential use of DADMe-ImmH in the treatment of non-neurological disorders, such as cancer and inflammation.
合成方法
The synthesis of DADMe-ImmH involves a multi-step process, starting with the reaction of 3,5-dichloro-2-methoxyaniline with diethyl phosphite to form diethyl (3,5-dichloro-2-methoxyphenyl)phosphonate. This intermediate is then reacted with benzyl bromide to yield diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate. Finally, the benzyl protecting group is removed using palladium on carbon (Pd/C) to obtain DADMe-ImmH.
科学研究应用
DADMe-ImmH has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted by Boison et al., DADMe-ImmH was shown to be effective in reducing seizure activity in a mouse model of epilepsy. The study also demonstrated that DADMe-ImmH increased the levels of adenosine in the brain, which is known to have anticonvulsant properties.
属性
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO4P/c1-4-24-26(22,25-5-2)18(21-14-9-7-6-8-10-14)15-11-13(19)12-16(20)17(15)23-3/h6-12,18,21H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPPCGIEJYNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C(=CC(=C1)Cl)Cl)OC)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5179764.png)
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)

![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)

![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)
